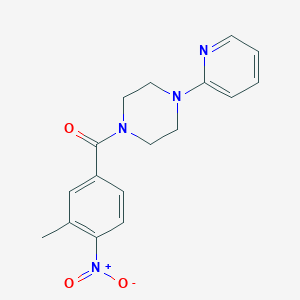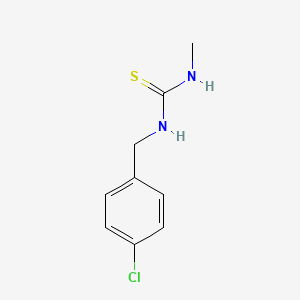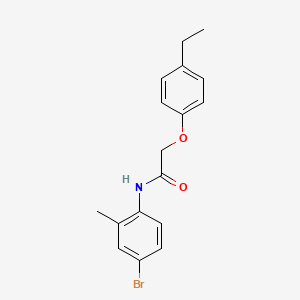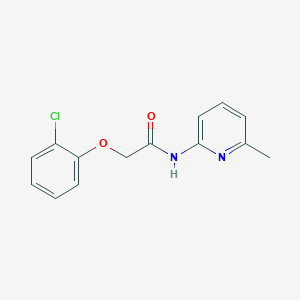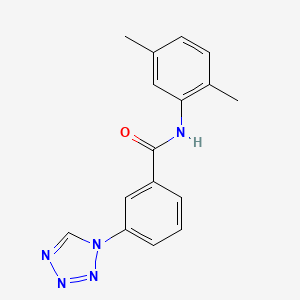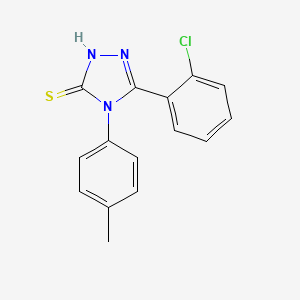
5-(2-chlorophenyl)-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-chlorophenyl)-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CCT or CCT137690 and belongs to the class of small-molecule inhibitors. The purpose of
Wirkmechanismus
The mechanism of action of 5-(2-chlorophenyl)-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione involves the inhibition of protein kinases, specifically the CDK9/Cyclin T1 complex, which is involved in the regulation of transcription elongation. By inhibiting this complex, CCT prevents the transcription of genes involved in cell growth and division, leading to cell cycle arrest and apoptosis. Additionally, CCT has been shown to inhibit the activity of enzymes involved in the formation of amyloid plaques in the brain, which contributes to its potential use in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(2-chlorophenyl)-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione have been extensively studied. In vitro studies have shown that CCT inhibits the growth of cancer cells and induces apoptosis. Additionally, CCT has been shown to inhibit the activity of enzymes involved in the formation of amyloid plaques in the brain, which contributes to its potential use in the treatment of neurodegenerative diseases. CCT has also been shown to have anti-inflammatory activity, which may contribute to its potential use in the treatment of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-(2-chlorophenyl)-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione in lab experiments is its specificity for the CDK9/Cyclin T1 complex, which allows for the selective inhibition of transcription elongation. Additionally, CCT has shown promising results in various scientific research applications, including its potential use in the treatment of cancer and neurodegenerative diseases. However, one limitation of using CCT in lab experiments is its potential toxicity, which may limit its use in vivo.
Zukünftige Richtungen
There are several future directions for the use of 5-(2-chlorophenyl)-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione in scientific research. One potential direction is the development of more potent and selective inhibitors of the CDK9/Cyclin T1 complex, which may have greater therapeutic potential in the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of CCT and its potential use in the treatment of neurodegenerative diseases and autoimmune diseases. Finally, the use of CCT in combination with other therapies may have synergistic effects and improve treatment outcomes.
Synthesemethoden
The synthesis of 5-(2-chlorophenyl)-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione involves the reaction of 2-chlorobenzaldehyde, 4-methylbenzaldehyde, thiosemicarbazide, and ammonium acetate in ethanol under reflux conditions. The reaction mixture is then cooled and filtered, and the resulting solid is recrystallized from ethanol to obtain the pure compound.
Wissenschaftliche Forschungsanwendungen
5-(2-chlorophenyl)-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione has shown promising results in various scientific research applications. It has been studied for its anticancer activity, specifically in the inhibition of protein kinases, which are involved in the regulation of cell growth and division. CCT has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, due to its ability to inhibit the activity of enzymes that contribute to the formation of amyloid plaques in the brain. Additionally, CCT has been studied for its anti-inflammatory activity and potential use in the treatment of autoimmune diseases.
Eigenschaften
IUPAC Name |
3-(2-chlorophenyl)-4-(4-methylphenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3S/c1-10-6-8-11(9-7-10)19-14(17-18-15(19)20)12-4-2-3-5-13(12)16/h2-9H,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNHAAEPASPXPRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-chlorophenyl)-4-p-tolyl-4H-[1,2,4]triazole-3-thiol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3,5-dimethoxybenzyl)[2-(trifluoromethyl)benzyl]amine](/img/structure/B5798093.png)
![1-{[5-(2-chlorophenyl)-2-furyl]methyl}-4-methylpiperazine](/img/structure/B5798109.png)
![1-(thieno[3,2-b][1]benzothien-2-ylcarbonyl)piperidine](/img/structure/B5798115.png)
![methyl 2-[(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)amino]benzoate](/img/structure/B5798125.png)
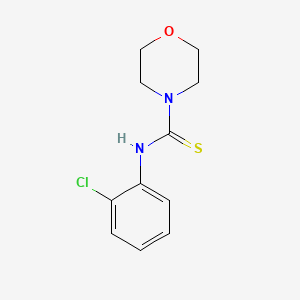
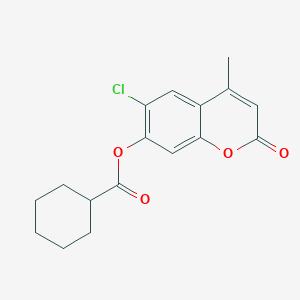
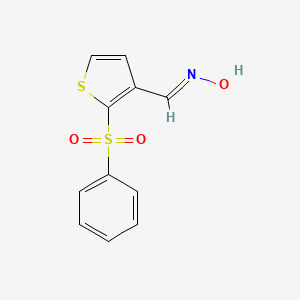
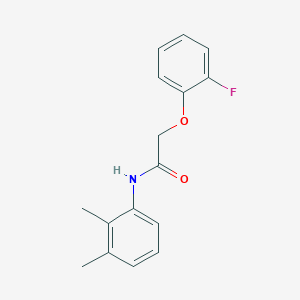
![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-2-thiophenecarboxamide](/img/structure/B5798154.png)
